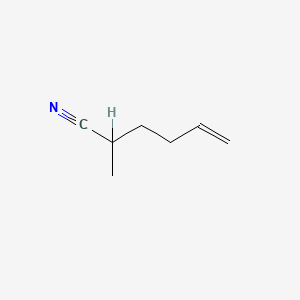

2-methylhex-5-enenitrile

Vue d'ensemble

Description

2-methylhex-5-enenitrile is a useful research compound. Its molecular formula is C7H11N and its molecular weight is 109.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Degradation of Explosives

- Degradation of RDX Explosive : A study by Naja et al. (2008) explored the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a common soil and water contaminant at military facilities, using zerovalent iron nanoparticles. This research is significant for environmental remediation, particularly at sites affected by military activities (Naja et al., 2008).

Catalytic Reactions

- Hydrocyanation of Hexene-1 : Taylor and Swift (1972) studied the hydrocyanation of hexene-1 to heptanenitrile and 2-methylhexanenitrile using Lewis acid promoted Ni(0) phosphite complexes. This research contributes to the field of organic synthesis and catalysis (Taylor & Swift, 1972).

Photocatalysis and Heavy Metal Ion Adsorption

- Carbon Nitrides for Photocatalysis and Adsorption : A 2017 study by Tan et al. examined the synthesis of carbon nitrides (CNx) with coral reef-like microstructures for photocatalysis and heavy metal ion adsorption. These materials demonstrated enhanced adsorption capacities for various pollutants and could have implications for environmental cleanup and sustainable chemistry (Tan et al., 2017).

Biological Degradation of Explosives

- Biodegradation of RDX by Bacteria : Binks et al. (1995) identified a bacterium, Stenotrophomonas maltophilia PB1, capable of using RDX as a sole nitrogen source. This finding is crucial for bioremediation strategies aimed at detoxifying environments contaminated with explosives (Binks et al., 1995).

Catalytic Isomerization

- Isomerization of 2-Methyl-3-butenenitrile : A study conducted by Acosta-Ramírez et al. (2008) explored the catalytic isomerization of 2-methyl-3-butenenitrile, providing insights into the chemical transformations and synthesis of various compounds (Acosta-Ramírez et al., 2008).

Biomedical Applications

- MXenes for Biomedical Applications : Huang et al. (2018) reviewed advances in biomedical applications of MXenes, demonstrating their potential in biosensors, antibacterial materials, bioimaging probes, and therapeutics. This research highlights the interface of materials science and medicine (Huang et al., 2018).

Mécanisme D'action

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway .

Biochemical Pathways

Given its potential to undergo nucleophilic substitution reactions, it may influence various metabolic pathways involving enzymes that catalyze these types of reactions .

Action Environment

The action, efficacy, and stability of 2-Methylhex-5-enenitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules that can react with or otherwise affect this compound .

Propriétés

IUPAC Name |

2-methylhex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h3,7H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLQODBTEPJISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337532 | |

| Record name | 2-Methyl-5-hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30316-00-8 | |

| Record name | 2-Methyl-5-hexenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

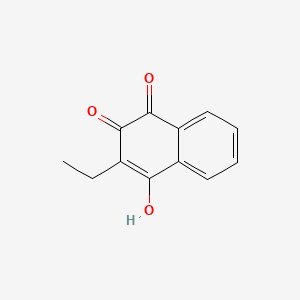

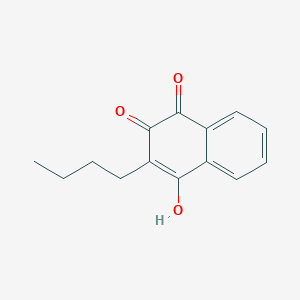

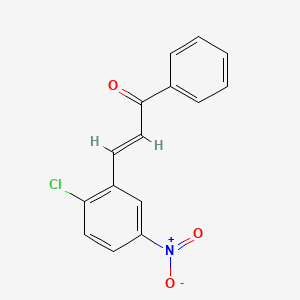

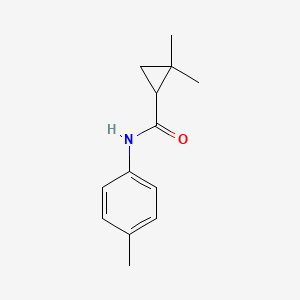

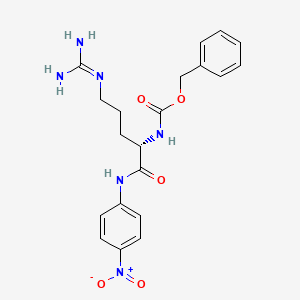

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)